molecular formula C21H20N2O2 B5852700 N-[2-(butyrylamino)phenyl]-1-naphthamide

N-[2-(butyrylamino)phenyl]-1-naphthamide

Cat. No. B5852700
M. Wt: 332.4 g/mol
InChI Key: GTJMANAOZVUVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butyrylamino)phenyl]-1-naphthamide, also known as BAPNA, is a synthetic substrate that is widely used in biochemical research. It is a colorless to yellowish crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide. BAPNA is used to measure the activity of enzymes such as chymotrypsin, trypsin, and elastase.

Mechanism of Action

N-[2-(butyrylamino)phenyl]-1-naphthamide is a substrate that mimics the natural substrate of enzymes such as chymotrypsin, trypsin, and elastase. The substrate is cleaved by the enzyme, and the resulting product is measured to determine enzyme activity. N-[2-(butyrylamino)phenyl]-1-naphthamide is hydrolyzed by the enzyme to yield 2-naphthylamine and butyric acid. The rate of hydrolysis is proportional to the enzyme activity.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-1-naphthamide has no direct biochemical or physiological effects on living organisms. It is used as a tool to measure enzyme activity in vitro. The measurement of enzyme activity is important for understanding the biochemical and physiological processes in living organisms.

Advantages and Limitations for Lab Experiments

N-[2-(butyrylamino)phenyl]-1-naphthamide is a widely used substrate for measuring enzyme activity. It has several advantages over other substrates such as low cost, high sensitivity, and ease of use. However, there are some limitations to using N-[2-(butyrylamino)phenyl]-1-naphthamide. It is not suitable for measuring the activity of all enzymes, and it may not accurately reflect the activity of enzymes in vivo.

Future Directions

There are several future directions for the use of N-[2-(butyrylamino)phenyl]-1-naphthamide in biochemical research. One direction is the development of new substrates that are more specific for certain enzymes. Another direction is the use of N-[2-(butyrylamino)phenyl]-1-naphthamide in high-throughput screening assays for drug discovery. N-[2-(butyrylamino)phenyl]-1-naphthamide can also be used in the development of new diagnostic tests for diseases that involve enzyme dysfunction. Overall, N-[2-(butyrylamino)phenyl]-1-naphthamide is a valuable tool for measuring enzyme activity and has many potential applications in biochemical research.

Synthesis Methods

The synthesis of N-[2-(butyrylamino)phenyl]-1-naphthamide involves the reaction of 1-naphthylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction yields N-(1-naphthyl)butyramide, which is then reacted with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide to yield N-[2-(butyrylamino)phenyl]-1-naphthamide. The overall yield of the synthesis is around 50%.

Scientific Research Applications

N-[2-(butyrylamino)phenyl]-1-naphthamide is widely used in biochemical research to measure the activity of enzymes such as chymotrypsin, trypsin, and elastase. Enzymes are proteins that catalyze biochemical reactions in living organisms. They are essential for many physiological processes such as digestion, metabolism, and signal transduction. N-[2-(butyrylamino)phenyl]-1-naphthamide is used as a substrate for these enzymes, and the rate of substrate hydrolysis is measured to determine enzyme activity.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-8-20(24)22-18-13-5-6-14-19(18)23-21(25)17-12-7-10-15-9-3-4-11-16(15)17/h3-7,9-14H,2,8H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJMANAOZVUVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butanoylamino)phenyl]naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.